molecular formula C9H7ClN2O2S B1302236 Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 832113-96-9

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1302236
CAS No.: 832113-96-9
M. Wt: 242.68 g/mol
InChI Key: CUNUJTDTFOTOJA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents the most informative technique for structural characterization of this compound, providing detailed information about atomic connectivity, chemical environments, and molecular dynamics. The technique relies on the re-orientation of atomic nuclei with non-zero nuclear spins in an external magnetic field, resulting in absorption of electromagnetic radiation in the radio frequency region that depends on the chemical environment of each nucleus. For this compound, both proton (1H) and carbon-13 (13C) nuclear magnetic resonance spectroscopy provide complementary structural information essential for complete characterization.

Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns characteristic of the thieno[2,3-d]pyrimidine scaffold and its substituents. The aromatic proton signal typically appears in the downfield region around 8-9 parts per million, corresponding to the hydrogen atom at the 2-position of the pyrimidine ring. The methyl ester group generates a characteristic singlet around 3.9-4.0 parts per million for the methoxy protons, while the 5-methyl substituent appears as a singlet in the aliphatic region around 2.3-2.5 parts per million. The absence of a proton signal for the 4-position confirms the chlorine substitution, as expected from the molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework and electronic environments within the molecule. The carbonyl carbon of the ester group typically resonates in the downfield region around 160-170 parts per million, while aromatic carbons of the thieno[2,3-d]pyrimidine system appear between 120-160 parts per million. The methoxy carbon appears around 52-54 parts per million, and the 5-methyl carbon resonates in the aliphatic region around 12-15 parts per million. The chlorine-bearing carbon exhibits characteristic downfield shifts due to the electron-withdrawing effect of the halogen substituent.

Nuclear Magnetic Resonance Parameter Expected Range (ppm) Assignment
Aromatic H (H-2) 8.0-9.0 Pyrimidine ring
Methoxy H 3.9-4.0 -OCH3 group
5-Methyl H 2.3-2.5 -CH3 substituent
Carbonyl C 160-170 C=O ester
Aromatic C 120-160 Ring carbons
Methoxy C 52-54 -OCH3 carbon

Scalar coupling patterns in proton nuclear magnetic resonance spectra provide additional structural confirmation through J-coupling interactions between neighboring nuclei. The multiplicity of signals follows established patterns, where coupling to n equivalent spin-1/2 nuclei produces n+1 multiplets with intensity ratios corresponding to Pascal's triangle. For this compound, the aromatic proton appears as a singlet due to the absence of vicinal coupling partners, while the methyl groups appear as singlets due to their attachment to quaternary centers or heteroatoms.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides characteristic vibrational fingerprints that confirm the presence of specific functional groups and bonding arrangements within this compound. The technique measures molecular vibrations corresponding to stretching, bending, and other deformation modes of chemical bonds, generating unique spectral patterns that serve as molecular identification tools. The most diagnostically important infrared absorption bands for this compound include the carbonyl stretch of the ester group, aromatic carbon-carbon stretches, and characteristic pyrimidine ring vibrations.

The ester carbonyl group typically exhibits a strong, sharp absorption band around 1720-1750 wavenumbers, which is diagnostic for the methyl carboxylate functionality. Aromatic carbon-carbon stretching vibrations appear in the region of 1500-1600 wavenumbers, while carbon-hydrogen stretching modes of the aromatic system are observed around 3000-3100 wavenumbers. The methyl groups associated with the ester and the 5-position substituent generate characteristic carbon-hydrogen stretching absorptions in the aliphatic region around 2900-3000 wavenumbers. Pyrimidine ring vibrations produce multiple absorption bands in the fingerprint region below 1500 wavenumbers, providing detailed structural identification.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignment of this compound. The molecular ion peak appears at mass-to-charge ratio 242/244, reflecting the isotopic pattern characteristic of chlorine-containing compounds. The presence of chlorine-35 and chlorine-37 isotopes generates a distinctive doublet pattern with intensity ratios of approximately 3:1, providing immediate confirmation of chlorine substitution. Fragmentation patterns typically involve loss of the methoxy group (mass 31) and formation of characteristic thieno[2,3-d]pyrimidine fragment ions.

Infrared Absorption Wavenumber (cm⁻¹) Assignment
Carbonyl C=O stretch 1720-1750 Ester functionality
Aromatic C=C stretch 1500-1600 Ring vibrations
Aromatic C-H stretch 3000-3100 Aromatic hydrogens
Aliphatic C-H stretch 2900-3000 Methyl groups

The mass spectrometric fragmentation pathways provide insights into the stability and electronic structure of different molecular regions. The base peak in the mass spectrum often corresponds to the most stable fragment ion, typically involving the intact thieno[2,3-d]pyrimidine core after loss of labile substituents. Additional fragmentation involves cleavage of carbon-chlorine bonds and rearrangement reactions characteristic of heterocyclic systems. High-resolution mass spectrometry enables determination of exact molecular masses and elemental compositions, providing unambiguous confirmation of the molecular formula C9H7ClN2O2S.

X-ray Diffraction Studies for Solid-State Confirmation

X-ray diffraction represents the definitive method for determining the three-dimensional crystal structure and solid-state conformation of this compound. The technique exploits the interaction between X-ray radiation and electrons around atoms, producing diffraction patterns that can be analyzed to determine atomic positions and bonding geometries with high precision. X-ray crystallography provides information not accessible through other analytical techniques, including bond lengths, bond angles, torsion angles, and intermolecular interactions that govern crystal packing.

The fundamental principle underlying X-ray diffraction involves Bragg's law, which relates the scattering angles and wavelength of X-ray radiation to the spacing between crystal planes. The mathematical relationship 2d sin θ = nλ, where d represents the interplanar spacing, θ is the diffraction angle, n is an integer, and λ is the X-ray wavelength, enables calculation of crystal lattice parameters from experimental diffraction data. For organic compounds like this compound, typical X-ray sources include copper Kα radiation with wavelength 1.54 angstroms, providing appropriate resolution for structural determination.

Single crystal X-ray diffraction studies of thieno[2,3-d]pyrimidine derivatives have revealed important structural features that are likely applicable to this compound. The fused heterocyclic ring system typically exhibits planarity or near-planarity, with minimal deviation from the mean plane defined by the constituent atoms. Bond lengths within the thieno[2,3-d]pyrimidine core fall within expected ranges for aromatic heterocyclic systems, with carbon-nitrogen bonds showing partial double bond character due to electron delocalization.

The crystal packing analysis reveals the importance of intermolecular interactions in determining solid-state stability and organization. Hydrogen bonding interactions, particularly those involving nitrogen atoms as acceptors and carbon-hydrogen or nitrogen-hydrogen groups as donors, create extended networks that stabilize the crystal structure. Additionally, π-π stacking interactions between aromatic ring systems and weaker van der Waals forces contribute to the overall crystal cohesion. The presence of the chlorine substituent introduces additional intermolecular contacts, including potential halogen bonding interactions that influence crystal packing arrangements.

Properties

IUPAC Name

methyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-4-5-7(10)11-3-12-8(5)15-6(4)9(13)14-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNUJTDTFOTOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374932
Record name Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832113-96-9
Record name Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 832113-96-9
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Preparation Methods

Cyclization to Form Thieno[2,3-d]pyrimidine Core

A common approach involves the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with suitable reagents such as ethyl cyanoformate or formamide derivatives. This step forms the fused pyrimidine ring on the thiophene scaffold.

  • For example, refluxing a precursor such as ethyl 2-aminothiophene-3-carboxylate with formamide and acetic acid for extended periods (e.g., 40 hours) promotes cyclization to the thieno[2,3-d]pyrimidin-4-one intermediate.

Chlorination at the 4-Position

The 4-position chlorination is typically achieved by treating the thieno[2,3-d]pyrimidin-4-one intermediate with phosphorus oxychloride (POCl3) under reflux conditions.

  • The reaction is performed by adding POCl3 dropwise at 0 °C, followed by heating under reflux for 3 to 12 hours.
  • This converts the 4-oxo group to a 4-chloro substituent, yielding the 4-chlorothieno[2,3-d]pyrimidine derivative.
  • The chlorinated product is moisture sensitive and often used directly in subsequent reactions without purification.

Esterification to Methyl Carboxylate

The carboxylic acid group at the 6-position is esterified to the methyl ester either by:

  • Direct esterification of the acid with methanol under acidic conditions.
  • Alternatively, starting from methyl esters of the thiophene carboxylic acid precursors, which carry through the synthetic steps.

This step ensures the formation of the methyl 6-carboxylate moiety characteristic of the target compound.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-Aminothiophene-3-carboxylate + formamide/acetic acid, reflux 40 h Formation of thieno[2,3-d]pyrimidin-4-one intermediate
2 Chlorination POCl3, 0 °C addition, reflux 3-12 h Conversion to 4-chlorothieno[2,3-d]pyrimidine derivative
3 Esterification Methanol, acid catalyst or methyl ester precursor Formation of methyl 6-carboxylate ester

Alternative and Supporting Synthetic Details

  • The Gewald reaction is sometimes employed in the initial formation of thiophene intermediates, involving condensation of ethyl cyanoacetate, ethyl acetoacetate, and sulfur in ethanol with morpholine as a base.
  • Hydrolysis and re-esterification steps may be used to modify ester groups during multi-step syntheses.
  • Chlorination with POCl3 is a key step for introducing the reactive chloro substituent at the 4-position, which can be further functionalized in downstream reactions.
  • Purification is typically achieved by recrystallization or flash chromatography, depending on the scale and sensitivity of intermediates.

Research Findings and Yields

  • Chlorination yields of 40–80% have been reported for the conversion of thieno[2,3-d]pyrimidin-4-one to the 4-chloro derivative.
  • The methyl ester derivatives are generally obtained in high purity (>95%) suitable for further biological or chemical studies.
  • The synthetic methods are reproducible and scalable, with reaction times ranging from several hours to days depending on the step.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting Materials 2-Aminothiophene-3-carboxylate derivatives, ethyl cyanoacetate, sulfur
Cyclization Conditions Reflux in formamide/acetic acid, 40 h
Chlorination Agent Phosphorus oxychloride (POCl3)
Chlorination Conditions 0 °C addition, reflux 3–12 h
Esterification Methanol, acid catalyst or methyl ester precursor
Typical Yields Chlorination: 40–80%; Overall purity >95%
Purification Recrystallization, flash chromatography
Sensitivity Chlorinated intermediates moisture sensitive

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidines can be obtained.

    Oxidation Products: Sulfoxides and sulfones are the major products.

    Reduction Products: Reduced forms of the thienopyrimidine core.

Scientific Research Applications

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate with structurally and functionally related thieno[2,3-d]pyrimidine derivatives. Key differences in substituents, physical properties, and biological activities are highlighted.

Structural Analogs: Ester Variations

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 4-Cl, 5-Me, 6-COOMe 242.68 Not reported Parent compound; used in anticancer agent synthesis
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-Cl, 5-Me, 6-COOEt 256.71 Not reported Ethyl ester analog; higher lipophilicity due to longer alkyl chain
Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate 4-NH₂, 2-benzyl, 5-Me, 6-COOEt 353.42 Not reported Amino substitution enhances hydrogen bonding; potential for improved solubility
  • Key Insight: Ethyl esters (e.g., ) exhibit increased molecular weight and lipophilicity compared to methyl esters, which may influence pharmacokinetic properties like membrane permeability .

Substituent Variations at Position 4

Compound Name Position 4 Substituent Biological Activity Synthesis Method
This compound Cl Intermediate for MNK inhibitors Microwave-assisted coupling with amines
Methyl-5-methyl-4-(ferrocenylamino)thieno[2,3-d]pyrimidine-6-carboxylate Ferrocenylamino Anticancer (MNK inhibition) Microwave irradiation, p-TsOH catalyst
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-Chlorophenylamino Cytotoxic activity Reflux with TEA
Ethyl 4-(3-chloro-4-fluorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 3-Chloro-4-fluorophenylamino Antiproliferative activity Reflux with TEA
  • Key Insights: Replacement of chlorine with ferrocenylamino () introduces an organometallic moiety, enhancing anticancer activity through redox-active iron centers . Aryl amino groups (e.g., 4-chlorophenylamino in ) improve target binding via π-π stacking and hydrogen bonding, correlating with cytotoxicity . Microwave synthesis () achieves higher yields (63% for ferrocene analog) compared to traditional reflux methods (e.g., ) .

Biological Activity

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9_9H7_7ClN2_2O2_2S
  • Molecular Weight : 216.67 g/mol
  • CAS Number : 101667-98-5
  • IUPAC Name : Methyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Protein Kinase Inhibition : This compound has shown selective inhibition against certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. For instance, it has been identified as a potent inhibitor of PI5P4Kγ, a kinase involved in cellular signaling and metabolism .
  • Antitumor Activity : Research indicates that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, studies have reported IC50_{50} values in the nanomolar range for related compounds against breast cancer cell lines (e.g., MCF-7), demonstrating their potential as anticancer agents .
  • Antiviral Properties : Some derivatives of thienopyrimidines have been evaluated for their antiviral activity. While specific data on this compound is limited, related compounds have shown effectiveness against viruses such as Zika and dengue .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Protein Kinase InhibitionPI5P4Kγ (KD = 7.1 nM)
Antitumor ActivityMCF-7 Cell Line (IC50_{50} = 9.1 nM)
Antiviral ActivityZIKV and DENV-2 (EC50_{50} = 1.4 μM)

Case Studies

  • Cytotoxicity Against Cancer Cells : A study investigated a series of thienopyrimidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Selectivity in Kinase Inhibition : In a screening for selective inhibitors of PI5P4Kγ, this compound was identified as a lead compound due to its low nanomolar potency and favorable pharmacokinetic properties, suggesting its potential for further development in therapeutic applications .

Q & A

Basic: What are the key synthetic routes for Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate, and how are reactivity challenges addressed?

Methodological Answer:
The compound is synthesized via cyclocondensation reactions using precursors like 4-chloro-2-methylthio-5-pyrimidinecarbonitrile and ethyl mercaptoacetate in refluxing ethanol with sodium carbonate . A common challenge is the low reactivity of the ester group, which complicates direct amidation. To overcome this, peptide coupling reagents (e.g., HATU, DCC) are employed to facilitate reactions with amines or carboxylic acids, ensuring efficient formation of amides or esters . For example, ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate requires activation via coupling agents to react with benzylamine .

Basic: How is the structural characterization of this compound performed, and what crystallographic tools are recommended?

Methodological Answer:
Structural elucidation relies on X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Key parameters include hydrogen-bonding patterns (analyzed via graph-set theory ) and torsion angles. For example, the crystal structure of related tetrahydrothienopyrimidines reveals intermolecular N–H···O and C–H···Cl interactions stabilizing the lattice . Elemental analysis and melting point determination (e.g., using a Bibby Scientific IA9100X1 apparatus) are standard for purity validation .

Advanced: How does structural modification influence biological activity, and what SAR trends are observed?

Methodological Answer:
Substitutions at the 2- and 4-positions significantly impact bioactivity. For instance:

  • Anticancer activity : 4-Amino-5-methyl derivatives exhibit IC₅₀ values as low as 0.013 µM against MCF-7 cells, attributed to electron-withdrawing groups enhancing DNA intercalation .
  • Antimicrobial activity : Alkylation of the 2-thioxo group with benzyl fragments improves activity against Proteus vulgaris (MIC = 12.5 µg/mL), likely due to increased lipophilicity .
    SAR studies prioritize optimizing ligand efficiency (LE) and lipophilicity (LLE) using DFT calculations to predict stable conformers .

Advanced: What computational methods are used to predict stability and ligand efficiency of derivatives?

Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level is employed to optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity . Ligand efficiency metrics (e.g., LE = −ΔG / heavy atom count) are derived from binding affinity data. For example, compound 2 in shows LE = 0.45 and LLE = 5.2, indicating favorable pharmacokinetic profiles. Molecular docking (e.g., AutoDock Vina) against targets like TrmD enzyme further validates binding modes .

Advanced: How can conflicting reactivity data in ester functionalization be resolved?

Methodological Answer:
Contradictions in ester reactivity (e.g., sluggish amidation in vs. efficient displacement in ) arise from steric hindrance and electronic effects. Resolution strategies include:

  • Activation : Using chloroacetyl chloride to convert esters to reactive intermediates .
  • Solvent optimization : Refluxing in DMF instead of ethanol enhances nucleophilic substitution .
  • Protective groups : Introducing tert-butyloxycarbonyl (Boc) groups to shield reactive sites during synthesis .

Advanced: What analytical techniques are critical for resolving hydrogen-bonding networks in crystal structures?

Methodological Answer:
Graph-set analysis (as per Etter’s rules) categorizes hydrogen-bonding patterns (e.g., D = donor, A = acceptor) into chains (C ), rings (R ), or intramolecular (S ) interactions . For example, N–H···O=C interactions in thienopyrimidines often form C(6) chains, while C–H···π contacts contribute to layer stacking . High-resolution XRD data (R factor < 0.05) and Hirshfeld surface analysis (via CrystalExplorer) quantify interaction contributions .

Advanced: How are photoirritancy and cytotoxicity balanced in preclinical studies?

Methodological Answer:
Photoirritancy factor (PIF) calculations and 3T3 neutral red uptake assays prioritize derivatives with PIF < 2 (non-irritant) . For example, methyl 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates show PIF = 1.8, ensuring safety for in vivo testing. Cytotoxicity is assessed via MTT assays on BALB 3T3 fibroblasts, with selective indices (SI = IC₅₀(normal)/IC₅₀(cancer)) > 10 indicating therapeutic potential .

Advanced: What strategies improve yield in cyclocondensation reactions?

Methodological Answer:
Microwave-assisted synthesis (e.g., Biotage Initiator at 120°C for 30 min) reduces reaction times from hours to minutes and improves yields (>85%) . Solvent selection (e.g., aqueous ethanol vs. DMF) and stoichiometric ratios (1:1.5 for chloroacetone) minimize side products . Purification via fluorous solid-phase extraction (F-SPE) isolates target compounds with >95% purity .

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